molecular formula C20H16ClN3O2S B11568825 N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide

N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide

Cat. No.: B11568825
M. Wt: 397.9 g/mol
InChI Key: NFMRLFUMGUGFDZ-UHFFFAOYSA-N
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Description

N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a thiophene ring via a carboxamide bridge. The presence of a chlorophenoxyethyl group adds to its structural diversity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorophenoxyethyl Group: This step involves the nucleophilic substitution of a suitable chlorophenol derivative with an ethylating agent.

    Coupling with Thiophene-2-carboxylic Acid: The final step involves the formation of the carboxamide bond between the benzimidazole derivative and thiophene-2-carboxylic acid, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 can be employed.

    Substitution: Strong nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenoxyethyl group may enhance its binding affinity and specificity, while the thiophene ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-N’-phenylthiourea
  • N-[2-(4-chlorophenoxy)ethyl]guanidine, nitrate salt
  • N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine hydrochloride

Uniqueness

N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. The presence of the thiophene ring, in particular, distinguishes it from other similar compounds, potentially offering unique reactivity and bioactivity profiles.

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

N-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O2S/c21-14-7-9-15(10-8-14)26-12-11-24-17-5-2-1-4-16(17)22-20(24)23-19(25)18-6-3-13-27-18/h1-10,13H,11-12H2,(H,22,23,25)

InChI Key

NFMRLFUMGUGFDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CS4

Origin of Product

United States

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